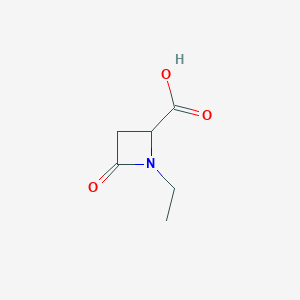![molecular formula C7H5N3O B11922373 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde: is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It is an important intermediate in organic synthesis and has significant applications in medicinal chemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde typically involves the cyclization of pyrimidine derivatives. One common method starts with 4,6-dichloropyrimidine-5-carbaldehyde, which undergoes intramolecular cyclization in the presence of bases such as sodium methoxide . The reaction conditions often include refluxing in methanol for several hours to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions: 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as secondary amines in anhydrous acetonitrile with potassium carbonate.
Major Products Formed:
Oxidation: 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
Reduction: 7H-Pyrrolo[2,3-d]pyrimidine-6-methanol.
Substitution: Various substituted pyrrolopyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of kinase inhibitors and other biologically active molecules .
Biology: In molecular biology, derivatives of this compound have been studied for their potential as enzyme inhibitors. They have shown activity against various kinases, making them valuable in the study of signal transduction pathways .
Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. They have been investigated for their ability to inhibit specific protein kinases involved in cancer progression .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its versatility in forming various derivatives makes it a valuable intermediate in drug discovery and development .
作用机制
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde and its derivatives often involves the inhibition of specific enzymes, such as protein kinases. These compounds bind to the active site of the enzyme, blocking its activity and thereby interfering with the signaling pathways that promote cell growth and survival . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis.
相似化合物的比较
- 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- 7H-Pyrrolo[2,3-d]pyrimidine-6-methanol
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications. In contrast, 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and 7H-Pyrrolo[2,3-d]pyrimidine-6-methanol have carboxylic acid and alcohol functional groups, respectively, which influence their reactivity and applications . The presence of a chlorine atom in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine makes it more reactive towards nucleophilic substitution reactions .
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.
属性
分子式 |
C7H5N3O |
|---|---|
分子量 |
147.13 g/mol |
IUPAC 名称 |
7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-3-6-1-5-2-8-4-9-7(5)10-6/h1-4H,(H,8,9,10) |
InChI 键 |
DYFTYQMQEVEDFD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC2=NC=NC=C21)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluoroimidazo[1,5-a]pyridine](/img/structure/B11922295.png)
![1H-Pyrazolo[4,3-c]pyridine-4-carbaldehyde](/img/structure/B11922297.png)





![[3-(Aziridin-1-yl)phenyl]methanol](/img/structure/B11922323.png)


![[(4-Methylphenyl)methyl]boronic acid](/img/structure/B11922352.png)
![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B11922356.png)
![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)
